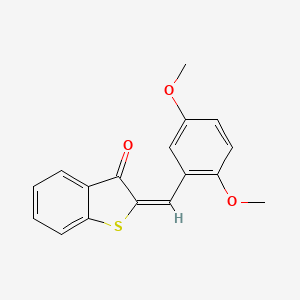

![molecular formula C20H19NO4 B5505333 methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5505333.png)

methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate typically involves multiple steps, including N-alkylation, carbamoylation, and intramolecular cyclization reactions. For example, ethyl 4-[(2,4-dimethylphenyl)amino]butanoate can be synthesized by N-alkylation of 2,4-dimethylaniline with ethyl 4-bromobutyrate, followed by several steps leading to cyclization and formation of related compounds (Vaid et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through single crystal X-ray diffraction methods. These structures typically show the planarity of the aromatic ring systems and the spatial arrangement of substituents, which can include various functional groups attached to the indole and benzene rings (Makaev et al., 2006).

Chemical Reactions and Properties

Compounds of this family often participate in addition reactions and can form various products depending on the reactants and conditions. For instance, 1-methylindole reacts with dimethyl acetylenedicarboxylate to yield specific azepine derivatives under certain conditions (Acheson et al., 1972).

科学的研究の応用

Chemical Synthesis and Reactivity

Formation of Benzazepines from Indoles : Indoles, when reacted with dimethyl acetylenedicarboxylate, can yield benzazepines, a process confirmed by X-ray structure determination. This method demonstrates the reactivity of indoles in forming complex structures, which could be applicable for synthesizing derivatives of methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate (Acheson & Bridson, 1971).

Reactivity with 2-Vinylindoles : The study on the reactivity of 2-vinylindoles with dimethyl acetylenedicarboxylate highlights steric interactions inhibiting cycloaddition reactions, suggesting that structural modifications in compounds like methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate could influence their chemical reactivity (Jones et al., 1984).

Oxidative Cleavage of Indoles : An investigation into the oxidative cleavage of indoles presents a method for breaking down indole structures, potentially offering insights into the degradation or modification of methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate (Tsuji et al., 1981).

Potential Biological Activities

Antiproliferative and Antimetastatic Activities : A study on β-carboline-based N-heterocyclic carbenes, which are structurally related to indoles, showed significant antiproliferative and antimetastatic activities against human breast cancer cells. This suggests that derivatives of methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate might also possess biological activities worth exploring (Dighe et al., 2015).

Synthesis and Antioxidant Properties : The synthesis of indole-2-carbohydrazides and their evaluation for antioxidant properties provide a framework for assessing the potential antioxidant capabilities of indole derivatives, including methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate (Bingul et al., 2019).

Safety and Hazards

特性

IUPAC Name |

methyl 1-[2-(3,4-dimethylphenoxy)acetyl]indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-13-8-9-15(10-14(13)2)25-12-19(22)21-11-17(20(23)24-3)16-6-4-5-7-18(16)21/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVXZMXRDSJFCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(2-(3,4-dimethylphenoxy)acetyl)-1H-indole-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505256.png)

![2-(4-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5505262.png)

![(4-chlorophenyl)[4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxy-1-isoquinolinyl]methanol](/img/structure/B5505275.png)

![2-methyl-5-[4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone dihydrochloride](/img/structure/B5505280.png)

![(2-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3-thienyl)amine](/img/structure/B5505286.png)

![6,8,8-trimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B5505287.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-5-phenyl-3-isoxazolecarboxamide](/img/structure/B5505296.png)

![(4aR*,7aS*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(2-thienylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505303.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5505324.png)

![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide](/img/structure/B5505336.png)

![N-[1-(4-fluorophenyl)-4-morpholin-4-yl-1H-indazol-3-yl]-2-(methylthio)acetamide](/img/structure/B5505343.png)

![4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5505362.png)